Methyl 4-methylthiazole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUZTKTDPPXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465699 | |
| Record name | Methyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14542-15-5 | |
| Record name | Methyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14542-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Characterization and Elucidation of Methyl 4 Methylthiazole 2 Carboxylate and Analogues
Advanced Spectroscopic Techniques for Structural Validation
Spectroscopic methods are fundamental tools for elucidating the molecular structure of newly synthesized or isolated compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed insights into the atomic-level architecture of Methyl 4-methylthiazole-2-carboxylate and related compounds.
NMR spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the ester group, the methyl protons attached to the thiazole (B1198619) ring, and the lone proton on the thiazole ring. The chemical shifts (δ) of these protons provide information about their local electronic environment. For instance, the proton at the C5 position of the thiazole ring typically appears in the aromatic region of the spectrum. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the methyl carbons. The chemical shifts are indicative of the carbon's hybridization and bonding environment. In analogues, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, the presence of additional ethyl group signals can be clearly observed and assigned. tandfonline.com Advanced NMR experiments, combined with computational methods like Density Functional Theory (DFT), can further refine conformational analysis by predicting stable conformers and calculating theoretical coupling constants for comparison with experimental data. semanticscholar.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thiazole Analogues
| Compound/Analogue | Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| 4-Methylthiazole (B1212942) | ¹H | 8.64 (d), 6.87 (d), 2.47 (s) | H2, H5, CH₃ |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | ¹H | 3.70 (s), 2.49 (s), 6.97 (s) | OCH₃, CH₃, NH₂ |
| ¹³C | 164.3, 162.3, 139.7, 136.4, 51.0, 31.7 | C=O, C2, C4, C5, OCH₃, CH₃ | |
| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | ¹H | 7.20 (s), 3.79 (s), 3.24 (s), 2.38 (s) | Thiazole CH, OCH₃, SO₂CH₃, CH₃ |
Data compiled from various sources for illustrative purposes. chemicalbook.complos.orgacs.org
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the compound's exact molecular weight.
The energetically unstable molecular ion often breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. For an ester like this compound, common fragmentation pathways include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). The stable thiazole ring often remains intact or undergoes characteristic ring cleavages. libretexts.orgchemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with high accuracy, further confirming the proposed structure. acs.orgacs.org
Table 2: Predicted and Observed Mass Spectrometry Fragments for Thiazole Derivatives
| Compound/Analogue | Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragment Assignment |
|---|---|---|---|---|
| This compound | ESI-MS | 158.03 [M+H]⁺ | 127.02, 99.03 | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | MS/MS | 187.05 [M+H]⁺ | 159.1, 141.0 | [M-C₂H₄]⁺, [M-OC₂H₅]⁺ |
Data is representative and compiled from various sources. acs.orguni.lunih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Table 3: Characteristic Infrared Absorption Frequencies for this compound and Analogues
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1710 - 1750 |
| C=N / C=C (Thiazole ring) | Stretch | 1450 - 1650 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
Data compiled from studies on thiazole derivatives. plos.orgmdpi.com
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides unambiguous proof of the structure in the solid state. It maps the electron density of a crystalline solid, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional model of the molecule. This technique provides the absolute configuration and conformation of the molecule as it exists in the crystal lattice.
For analogues of this compound, single-crystal X-ray studies have confirmed the planarity of the thiazole ring and have provided precise measurements of all bond lengths and angles. acs.orgnih.gov These studies also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, which dictate how the molecules pack together in the crystal. researchgate.nettandfonline.comnih.gov For example, studies on related thiazole carboxylic acid derivatives have detailed how O-H···N and C-H···O hydrogen bonds create complex supramolecular frameworks. nih.gov
Table 4: Illustrative Crystallographic Data for a Thiazole Analogue
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707 |
| b (Å) | 15.9681 |
| c (Å) | 11.9798 |
| β (°) | 100.283 |
| Volume (ų) | 1481.44 |
Data from a representative fused triazolo-thiadiazole structure containing a thiazole-like scaffold. mdpi.com
Powder X-ray diffraction (PXRD) is used to analyze microcrystalline samples. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to X-rays, producing a characteristic diffraction pattern or 'fingerprint' for that specific crystalline phase.
PXRD is particularly valuable for identifying different crystalline forms, or polymorphs, of a single compound. scispace.com Polymorphs can have different physical properties, and PXRD is a key tool for their characterization. The technique is also used to confirm the phase purity of a bulk sample and can be compared with patterns simulated from single-crystal data to ensure consistency between the single crystal and the bulk material. acs.org While less detailed than its single-crystal counterpart, PXRD is essential for characterizing materials in their most commonly produced form. uq.edu.au
Computational and Theoretical Studies on Methyl 4 Methylthiazole 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and spectroscopic properties. For thiazole (B1198619) derivatives, DFT calculations provide a foundational understanding of their chemical behavior.
Geometry Optimization and Energetic Stability
Before predicting other properties, the geometry of a molecule must be optimized to find its most stable, lowest-energy conformation. DFT methods are employed to perform this optimization. While specific studies on Methyl 4-methylthiazole-2-carboxylate are not extensively detailed in the public domain, research on closely related analogs like 2-amino-4-methylthiazole (B167648) (AMT) provides a clear picture of the approach.
In a study of AMT, full geometry optimization was performed at the B3LYP/6-311++G(3df,3pd) level of theory, revealing the existence of several tautomeric forms. mdpi.com The energetic stability of these forms was evaluated, and the results indicated that the AMT1 structure, stabilized by two double bonds within the five-membered ring, is the most stable tautomer. mdpi.com The relative energies of other tautomers were found to be significantly higher, indicating their lower abundance at equilibrium. mdpi.com This type of analysis is critical for understanding which molecular form is predominant and therefore most relevant for further reactivity and interaction studies.
Table 1: Relative Energies of 2-amino-4-methylthiazole (AMT) Tautomers Calculated at the B3LYP/6-311++G(3df,3pd) level. Data sourced from mdpi.com.
| Tautomer | Relative Energy (ΔE, kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG, kJ mol⁻¹) |
|---|---|---|
| AMT1 | 0.0 | 0.0 |
| AMT2 | 60.1 | 58.7 |
| AMT3 | 82.3 | 81.9 |
| AMT4 | 114.3 | 113.8 |
| AMT5 | 93.6 | 92.5 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com
DFT calculations are used to determine the energies and shapes of these frontier orbitals. For various 4-methylthiazole (B1212942) derivatives, DFT studies using the B3LYP/6-311++G(d,p) basis set have been conducted to calculate HOMO and LUMO energies. rsc.org These calculations help in understanding the reactive sites within the molecules. rsc.org In a study on different thiazole carboxamide derivatives, the HOMO-LUMO energy gap was calculated to confirm the structural features required for favorable binding interactions with biological targets. metu.edu.tr The analysis showed that compounds with lower energy gaps are generally more reactive. mdpi.com
Table 2: Representative FMO Data for a Thiazole Derivative Illustrative data based on findings for related thiazole structures. mdpi.comrsc.orgmetu.edu.tr
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Vibrational Spectra Prediction and Assignment
Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, researchers can make precise assignments for the observed spectral bands. nih.gov
For derivatives such as 2-amino-4-methylthiazole, DFT calculations at the B3LYP/6-311++G(3df,3pd) level have been used to predict the vibrational spectrum. mdpi.com A comparison between the calculated wavenumbers and the experimental data from FTIR spectroscopy allows for a detailed assignment of the vibrational modes of the molecule. mdpi.commdpi.com Often, calculated frequencies are scaled by a specific factor to better match experimental results, accounting for anharmonicity and basis set limitations. kbhgroup.in This correlative approach between theoretical and experimental spectra is essential for confirming the structure of a synthesized compound.
Non-covalent Interactions Studies
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental to molecular recognition, crystal packing, and ligand-target binding. Computational studies are invaluable for characterizing these weak interactions.
Detailed studies on the 4-methylthiazole core structure complexed with a water molecule have been performed using DFT calculations at the ωB97X-D/aug-cc-pVQZ level, supported by microwave spectroscopy. nih.govresearchgate.net These investigations revealed that the complex is stabilized by two hydrogen bonds: a primary, strong interaction between the nitrogen atom of the thiazole ring and a hydrogen of the water molecule, and a weaker, secondary interaction between the water's oxygen atom and the methyl group at the C4 position. nih.govresearchgate.net The total interaction energy for a similar thiazole-water complex was calculated to be -25.1 kJ/mol, with electrostatic forces being the dominant stabilizing component. researchgate.net Such studies highlight the specific atoms involved in forming stabilizing contacts, which is crucial for understanding how the molecule might interact with a biological receptor.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. mdpi.com
Prediction of Binding Affinities and Modes
The thiazole scaffold, and specifically the 2-aminothiazole-4-carboxylate framework, is recognized as a promising template for developing inhibitors for various enzymes. plos.org Molecular docking simulations are frequently used to predict how these derivatives bind to the active sites of target proteins and to estimate their binding affinity, often expressed as a docking score in kcal/mol. nih.gov
For instance, docking studies on thiazole carboxamide derivatives as potential cyclooxygenase (COX) inhibitors have been performed to understand their binding patterns within the active sites of COX-1 and COX-2 enzymes. acs.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's binding affinity and selectivity. acs.org In another study, 2-aminothiazole-4-carboxylate derivatives were modeled in the active site of the β-ketoacyl-ACP synthase mtFabH from Mycobacterium tuberculosis. plos.org The simulations predicted a binding pose where the 2-amino group forms key hydrogen-bonding interactions with catalytic residues, guiding the rational design of more potent inhibitors. plos.org These predictive models are essential for optimizing lead compounds to enhance their potency and selectivity. acs.org
Table 3: Example of Molecular Docking Results for a Thiazole Derivative against a Protein Target Illustrative data based on findings for related thiazole inhibitors. mdpi.comnih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiazole Analog | Aromatase | -7.91 | PHE221, TRP224 |
| Thiazole Analog | CDK2 | -6.64 | LYS33, ASP145 |
Identification of Key Interacting Residues
Computational docking studies are instrumental in predicting the binding orientation of a ligand within a protein's active site and identifying the key amino acid residues involved in the interaction. For derivatives of the thiazole-carboxylate scaffold, these studies have elucidated critical interactions that are likely foundational to their biological activity.
In a study on 2-aminothiazole-4-carboxylate analogs as inhibitors of the β-ketoacyl-ACP synthase mtFabH from Mycobacterium tuberculosis, molecular docking revealed key hydrogen bonding interactions. It was observed that the carboxyl group of the thiazole ring can form hydrogen bonds with the backbone NH of Cysteine 112, while the 2-amino group is positioned to form a hydrogen bond with the imidazole (B134444) ring of Histidine 244. These interactions with the catalytic triad (B1167595) are considered crucial for the inhibitory activity of this class of compounds. The docking pose of a representative analog, methyl 2-amino-5-methylthiazole-4-carboxylate, showed the 5-methyl group oriented towards a longitudinal channel and the 2-amino group directed towards a lateral channel within the active site.
Similarly, in the design of novel thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors, molecular docking was used to understand their binding patterns within the COX-1 and COX-2 isozymes. For one such derivative, docking simulations indicated the formation of hydrogen bonds with Tyrosine 385 and Serine 530, along with multiple water-repellent interactions with residues such as Valine 116, Phenylalanine 518, Isoleucine 517, and Leucine 531. nih.gov The ability of the thiazole carboxamide scaffold to optimally fill the binding site, including a secondary polar pocket, was deemed important for its inhibitory potency. nih.gov
| Analog | Target Protein | Key Interacting Residues | Type of Interaction |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | mtFabH | Cys112, His244 | Hydrogen Bonding |
| Thiazole carboxamide derivative | COX-2 | Tyr385, Ser530, Val116, Phe518, Ile517, Leu531 | Hydrogen Bonding, Hydrophobic Interactions |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time. These simulations are valuable for assessing the reliability of docking poses and understanding the energetic contributions of various interactions.
In a study of hybrid chalcone-thiazole derivatives as potential inhibitors of DNA gyrase B, MD simulations were employed to analyze the stability of the ligand-protein complex. nih.gov The simulations, run over a period of time, tracked the root-mean-square deviation (RMSD) of the protein and ligand, as well as the root-mean-square fluctuation (RMSF) of the protein residues. For a lead compound, the MD simulation revealed that hydrogen bonding and water-bridged interactions with key residues like Threonine 165, Aspartic acid 73, and Valine 43 contributed to the stability of the complex throughout the simulation. nih.gov The interaction of a methyl-amine substituent with these residues was observed for a significant portion of the simulation time, highlighting the importance of these dynamic interactions. nih.gov
Another computational study on thiazole-methylsulfonyl derivatives as carbonic anhydrase inhibitors also utilized MD simulations to confirm the stability of the docked poses. researchgate.net By analyzing the RMSD and RMSF, researchers could ascertain that the ligand remained stably bound within the active site, reinforcing the binding mode predicted by molecular docking. researchgate.net
These examples demonstrate the utility of MD simulations in validating and refining the understanding of how thiazole-containing compounds, such as this compound, might behave in a biological environment, ensuring that the interactions predicted by static docking models are maintained in a more realistic, dynamic setting.
Structure-Based Drug Design Principles
Structure-based drug design leverages the three-dimensional structure of a biological target to design and optimize ligands with improved potency and selectivity. For compounds based on the 4-methylthiazole scaffold, this approach has been successfully applied to develop novel therapeutic agents.
The development of substituted methoxybenzoyl-aryl-thiazole (SMART) compounds as anticancer agents provides a clear example of structure-based modifications. nih.gov Starting from a lead compound, 2-arylthiazolidine-4-carboxylic acid amides, researchers made structural modifications to the thiazolidine (B150603) ring and the 4-carboxylic amide linker. nih.gov By replacing a fatty amide chain with various aromatic groups, they were able to maintain and even enhance the cytotoxic activity of the compounds. nih.gov This iterative process of modifying the core structure based on an understanding of the target and the structure-activity relationship (SAR) led to the discovery of potent tubulin polymerization inhibitors. nih.gov
In the design of novel COX inhibitors, the 4-methylthiazole-5-carboxylic acid scaffold has also been a key component. nih.gov Structural modifications, such as the introduction of a methyl group at the thiazole ring, were found to positively influence the geometrical conformation of the molecule, leading to improved fitting within the enzyme's active site and enhanced inhibitory potency against both COX isoforms. nih.gov The strategic addition of substituents, such as a trimethoxyphenyl group, was also explored to enhance lipophilicity and binding affinity through potential hydrogen bond formation. nih.gov
These examples underscore the principle of using structural information to guide the chemical synthesis of more effective and selective molecules based on the 4-methylthiazole-2-carboxylate core.
Pharmacological Research and Biological Activity of Methyl 4 Methylthiazole 2 Carboxylate Derivatives
Antimicrobial Efficacy Investigations
The thiazole (B1198619) ring is a core component of many biologically active compounds, and its derivatives have shown considerable promise in combating microbial infections. Research has focused on modifying the methyl 4-methylthiazole-2-carboxylate structure to enhance its antimicrobial effects against a range of pathogens.
The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents. sci-hub.boxnih.govstrath.ac.uk In a significant study, researchers synthesized a series of derivatives to explore their activity against Mycobacterium tuberculosis H37Rv. sci-hub.boxresearchgate.net One of the most potent compounds identified was methyl 2-amino-5-benzylthiazole-4-carboxylate, which inhibited the growth of M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (0.24 µM). sci-hub.boxnih.govplos.org This level of activity is more effective than the established anti-TB drug isoniazid (INH), which has an MIC of 0.25 µg/mL. sci-hub.boxnih.gov
Interestingly, the study revealed a dissociation between whole-cell activity and enzymatic inhibition. While methyl 2-amino-5-benzylthiazole-4-carboxylate was highly active against the whole bacterium, it did not inhibit the β-ketoacyl-ACP synthase enzyme, mtFabH, a known target for some antitubercular drugs. sci-hub.boxnih.govstrath.ac.uk Conversely, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was a potent inhibitor of mtFabH with an IC50 value of 0.95 µg/mL but showed no activity against the whole cell organism. sci-hub.boxnih.govstrath.ac.ukplos.org This suggests that derivatives from this scaffold can act via different mechanisms of action to achieve their antitubercular effects. plos.org
Table 1: In Vitro Activity of Thiazole Derivatives against Mycobacterium tuberculosis H37Rv
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | IC50 against mtFabH (µg/mL) |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | Not Active |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | 16 | Not Active |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Not Active | 0.95 |
Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antibacterial potential, particularly against Gram-positive bacteria. nih.gov In a study evaluating thirty different thiazole compounds, nineteen showed notable antibacterial activity. nih.gov One analog, designated 12f, proved to be the most active compound from the series, exhibiting efficacy comparable to the antibiotics ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis. nih.gov
Other research into related thiazole structures has shown that these compounds can act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial survival. nih.gov Certain derivatives have exhibited potent activity against a wide range of Gram-positive and Gram-negative pathogens, with MIC values as low as 0.008 µg/mL against Streptococcus pneumoniae. nih.gov The potential antimicrobial effect of a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives was primarily observed against Gram-positive bacteria, with one compound showing high bioactivity with a MIC of 1.95–15.62 µg/mL. mdpi.com
Table 2: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class/Derivative | Bacterial Strain | Reported Activity (MIC) |
|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (12f) | Staphylococcus aureus, Bacillus subtilis | Comparable to ampicillin and gentamicin |
| Thiazole derivative (DNA gyrase inhibitor) | Streptococcus pneumoniae | 0.008 µg/mL |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (15) | Staphylococcus spp. | 1.95 µg/mL |
The antifungal potential of thiazole derivatives has also been a subject of investigation. Studies have shown that certain derivatives possess activity against clinically relevant fungal pathogens like Candida albicans. In one screening, nine analogs of ethyl 2-amino-4-methylthiazole-5-carboxylate displayed moderate to weak antifungal activity against C. albicans. nih.gov
More potent antifungal effects have been observed in other, related series. A study of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated a very strong antifungal effect against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov This activity was found to be comparable or even superior to the conventional antifungal agent nystatin. nih.gov Further research into trisubstituted 2-amino-4,5-diarylthiazole derivatives led to the identification of a compound, 5a8, which exhibited anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC80) of 9 µM, an efficacy similar to the widely used antifungal drug fluconazole. mdpi.com
Table 3: Antifungal Activity of Selected Thiazole Derivatives against Candida albicans
| Compound Class/Derivative | Reported Activity (MIC) |
|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008–7.81 µg/mL |
| 2-amino-4,5-diarylthiazole derivative (5a8) | 9 µM (MIC80) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate analogs | Moderate to weak activity |
Antibacterial Activity Profiling
Anticancer Research and Cytotoxicity Evaluations
The thiazole nucleus is a key pharmacophore in a number of approved anticancer drugs, which has spurred extensive research into new derivatives for their potential as antineoplastic agents.
Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. In an investigation of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, nine compounds were selected for preliminary anticancer screening by the National Cancer Institute (NCI). nih.gov One compound, 9b, revealed a broad spectrum of anticancer activity, showing efficacy against 29 of the 60 tested tumor cell lines. nih.gov
Other studies have highlighted the potent cytotoxicity of various 2-aminothiazole derivatives. One ethyl 2-substituted-aminothiazole-4-carboxylate derivative showed significant activity against the RPMI-8226 leukemia cell line with a GI50 (concentration for 50% growth inhibition) of 0.08 µM. nih.gov Other analogs demonstrated activity against breast cancer (MCF-7, GI50 = 2.32 µg/mL) and lung cancer (A549, GI50 = 1.61 µg/mL) cell lines. nih.gov Additionally, a series of novel thiazole/ethyl thiazole carboxylate-acetamide derivatives were synthesized and tested for their cytotoxic properties against human-derived non-small cell lung cancer (A549), colorectal cancer (Caco-2), and neuroblastoma (SHSY-5Y) tumor cell lines. dergipark.org.tr
Table 4: In Vitro Cytotoxicity of Selected Thiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity Metric | Reported Value |
|---|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (9b) | NCI-60 panel | - | Active against 29 of 60 cell lines |
| Ethyl 2-substituted-aminothiazole-4-carboxylate (13) | RPMI-8226 (Leukemia) | GI50 | 0.08 µM |
| 2-aminothiazole analog (79b) | A549 (Lung) | GI50 | 1.61 µg/mL |
| 2-aminothiazole analog (79a) | MCF-7 (Breast) | GI50 | 2.32 µg/mL |
| 2-aminothiazole analog (20) | H1299 (Lung) | IC50 | 4.89 µM |
| 2-aminothiazole analog (20) | SHG-44 (Glioma) | IC50 | 4.03 µM |
Mechanisms of Antiproliferative Activity
The antiproliferative mechanisms of thiazole derivatives, including those related to this compound, are a subject of ongoing research. Studies on various thiazole-containing compounds suggest that their anticancer effects may arise from the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. For instance, certain thiazole and 4-thiazolidinone scaffolds have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two crucial kinases in cancer signaling pathways nih.gov. The dual inhibition of these pathways could lead to synergistic antitumor effects and potentially circumvent the development of resistance to single-target therapies nih.gov.
Research on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives has demonstrated broad-spectrum anticancer activity. One particular compound from this series exhibited activity against 29 out of 60 tested tumor cell lines in the National Cancer Institute's screening nih.gov. While the precise mechanisms for these specific derivatives were not fully elucidated in the provided context, the activity across multiple cell lines suggests a mechanism that targets a common pathway or multiple targets in various cancer types.
The antiproliferative activity of thieno[2,3-d]pyrimidine-6-carboxylates, which share a heterocyclic carboxylate structure, has been evaluated against breast cancer cell lines MCF-7 and MDA-MB-231. The most active of these derivatives demonstrated significant antiproliferative effects, with the highest selective index against MCF-7 cells, indicating a degree of specificity for cancer cells over normal cells mdpi.com. The cytotoxic effects of such compounds are often mediated through various mechanisms, including the inhibition of enzymes like thymidylate synthase mdpi.com.
While direct mechanistic studies on this compound derivatives are not extensively detailed in the provided search results, the research on structurally related thiazole compounds points towards enzyme and kinase inhibition as a plausible mode of antiproliferative action.
Anti-inflammatory Research
Thiazole derivatives have been a focus of anti-inflammatory research, primarily targeting the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory cascade. The inhibition of COX-1 and COX-2 enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Several studies have explored thiazole-containing compounds as inhibitors of these enzymes. For example, a series of 4-substituted thiazole analogues of indomethacin were found to be selective inhibitors of COX-2 nih.gov. Similarly, novel 1,3,4-thiadiazole-thiazolidinone hybrids have been designed as dual 15-LOX/COX inhibitors, with some compounds showing potent inhibition of both enzymes nih.gov. The anti-inflammatory activity of these compounds is attributed to their ability to interfere with the production of pro-inflammatory prostaglandins and leukotrienes.
Research into (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates identified them as dual inhibitors of 15-lipoxygenase (15-LOX) and carbonic anhydrase II nih.gov. One compound, in particular, showed potent inhibitory activity against both enzymes, with significantly greater selectivity for 15-LOX nih.gov.
The table below summarizes the inhibitory activities of various thiazole derivatives against COX and LOX enzymes.
Inhibitory Activity of Thiazole Derivatives on COX and LOX Enzymes
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 4-Substituted Thiazole Analogues of Indomethacin | COX-1 and COX-2 | Selective inhibitors of COX-2 with IC50 values as low as 0.3 nM. | nih.gov |
| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | 5-LOX | Potent 5-LOX inhibition with an IC50 value of 127 nM. | nih.gov |
| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | COX-2 and 5-LOX | Potent dual inhibition with a COX-2 IC50 of 0.07 µM and a 5-LOX IC50 of 0.29 µM. | epa.gov |
| 1,3,4-Thiadiazole-thiazolidinone hybrids | 15-LOX and COX-2 | Dual inhibitors with 15-LOX IC50 values in the low micromolar range and COX-2 IC50 values in the sub-micromolar range. | nih.gov |
| Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates | 15-LOX and Carbonic Anhydrase II | Excellent inhibitory potential for 15-LOX with IC50 values ranging from 0.12 to 0.69 µM. | nih.gov |
Structure-Activity Relationship (SAR) Studies of Thiazole-2-carboxylates
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For thiazole-2-carboxylate derivatives, these studies have been instrumental in identifying key structural features required for therapeutic effects and in guiding the optimization of lead compounds.
Impact of Substituent Modifications on Biological Profiles
The biological activity of thiazole-2-carboxylate derivatives can be significantly altered by modifying substituents on the thiazole ring and its associated moieties. Research has shown that the nature, position, and size of these substituents play a critical role in determining the potency and selectivity of these compounds against various biological targets.
As c-Met kinase inhibitors, the substitution pattern on an associated benzene ring has a pronounced effect on activity. nih.gov Studies on thiazole carboxamide derivatives revealed that introducing electron-withdrawing groups (EWGs) like fluorine, chlorine, and bromine enhanced inhibitory activity. nih.gov The position of these substituents was also crucial; for instance, a mono-EWG at the 4-position of the benzene ring resulted in higher inhibitory activity compared to substitutions at the 2- or 3-positions. nih.gov Conversely, bulky substituents were found to weaken the potency, suggesting that the hydrophobic pocket of the c-Met enzyme is sensitive to the size of the terminal group. nih.gov
Table 1: Impact of Benzene Ring Substituents on c-Met Kinase Inhibition
| Compound ID | R1 Group | R2 Group (Substituent on Benzene Ring) | Position of Substituent | IC50 (nM) |
|---|---|---|---|---|
| 51aa | 3-F | 4-F | 4-position | 15.62 |
| 51ac | 3-F | 2-F | 2-position | 18.49 |
| 51ab | 3-F | 3-F | 3-position | 23.24 |
| 51ad | 3-F | 4-Cl | 4-position | 17.78 |
| 51ae | 3-F | 3-Cl | 3-position | 23.42 |
| 51ai | 3-F | 2-naphthyl | N/A (Bulky Group) | 46.87 |
Data sourced from a study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors. nih.gov
In the context of cyclooxygenase (COX) inhibition, modifications have also shown significant impacts. The introduction of a methyl group at the thiazole position in certain carboxamide derivatives positively influenced the molecule's geometrical conformation, improving its fit within the COX active site and enhancing potency. acs.orgnih.gov Furthermore, replacing hydrophilic methoxy groups with a large, lipophilic t-butyl substituent led to increased potency against both COX-1 and COX-2 enzymes, likely due to favorable interactions with hydrophobic areas of the active site. acs.orgnih.gov
For antimicrobial applications, specific substitutions are key for activity. In one study, the presence of a fluoro-substituted phenyl ring was found to be vital for suppressing the growth of Mycobacterium smegmatis. nih.gov Another study on thiazole derivatives linked to a pyrazoline ring found that substituting the fourth position of the thiazole ring with a p-bromophenyl group increased both antifungal and antituberculosis activities. nih.gov
Design Principles for Enhanced Pharmacological Activity
The design of potent thiazole-2-carboxylate derivatives is guided by several key principles derived from SAR studies and molecular modeling. A primary strategy involves incorporating structural motifs that facilitate strong interactions with the target protein.
One successful principle is the use of the thiazole carboxamide moiety, which is highly effective for forming hydrogen-bonding interactions with enzyme targets like c-Met kinase. nih.gov The electron-rich nature of the thiazole ring itself is also thought to preferentially form H-bonds with biological targets. nih.gov
Another important design consideration is mimicking the structure or function of known active molecules. For example, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising and more synthetically tractable template to mimic the mode of action of the natural antibiotic Thiolactomycin, which targets the β-ketoacyl synthase enzyme mtFabH in Mycobacterium tuberculosis. plos.orgresearchgate.net This approach allows for the development of potent agents based on a simpler, more easily modified chemical framework. plos.orgresearchgate.net
For enhancing selectivity, particularly for enzymes with multiple isoforms like COX, rational design principles are applied. It has been proposed that to improve selectivity for COX-2 over COX-1, modifications can be made to enhance affinity and strengthen hydrogen bond interactions with specific residues, such as ARG-513 in the COX-2 active site. acs.org This can be achieved by replacing neutral functional groups with negatively charged substituents to facilitate the formation of stronger salt-bridge interactions. acs.org
Investigation of Mechanism of Action at Molecular Level
Understanding the mechanism of action at the molecular level is crucial for validating the therapeutic potential of this compound derivatives and for designing next-generation compounds. Investigations typically involve a combination of biochemical assays, cell-based studies, and computational modeling.
For derivatives designed as c-Met inhibitors, the mechanism has been shown to involve direct inhibition of the enzyme's phosphorylation activity. nih.gov The lead compound from one study, 51am, was found to induce cell cycle arrest and apoptosis in cancer cells, which are downstream cellular effects of inhibiting the c-Met signaling pathway. nih.gov Molecular docking studies further elucidated the binding mode, providing a structural basis for the observed inhibition and offering insights for discovering more selective inhibitors. nih.gov
In the context of anti-tubercular agents, the mechanism can involve the inhibition of essential bacterial enzymes. Certain thiazole derivatives have demonstrated activity against Dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. nih.gov Other derivatives, based on the 2-aminothiazole-4-carboxylate scaffold, were designed to target the β-ketoacyl-ACP synthase mtFabH. plos.orgresearchgate.net Docking studies for these compounds predicted specific molecular interactions, such as the carboxyl group of the thiazole ring forming hydrogen bonds with the amino group of Cys112 and the amino group on the thiazole forming H-bonds with the imidazole (B134444) ring of His244 within the mtFabH active site. plos.org
For derivatives targeting xanthine (B1682287) oxidase (XO) to treat conditions like gout, enzyme kinetics studies have been employed. These studies revealed that a potent 2-benzamido-4-methylthiazole-5-carboxylic acid derivative acts as a mixed-type inhibitor of XO. researchgate.net
These examples demonstrate that thiazole-2-carboxylate derivatives can exert their pharmacological effects through various specific molecular mechanisms, including direct enzyme inhibition, disruption of cellular signaling pathways, and induction of apoptosis.
Synthetic Utility and Building Block Applications in Complex Molecule Synthesis
Precursor Role in Advanced Organic Synthesis
As a starting material, the compound offers chemists a pre-functionalized heterocyclic core, streamlining synthetic pathways to target molecules.
The thiazole (B1198619) moiety is a critical structural component of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren Pivoxil. nih.gov The key intermediate for introducing this part of the molecule is 4-methyl-5-formylthiazole. manusaktteva.comnih.gov This aldehyde is typically synthesized from its corresponding carboxylic acid or ester, specifically 4-methylthiazole-5-carboxylic acid derivatives. nih.govgoogle.com While Methyl 4-methylthiazole-2-carboxylate is an isomer of the direct precursor, the established synthetic routes for Cefditoren Pivoxil highlight the importance of the 4-methylthiazole (B1212942) core in the construction of this complex antibiotic. caymanchem.comchemicalbook.com The synthesis underscores the role of substituted thiazoles as essential building blocks in the pharmaceutical industry.
Derivatization for Novel Chemical Entities
The reactivity of this compound allows for its modification at several positions, leading to the creation of a diverse library of new chemical compounds with unique properties.
The thiazole ring serves as an excellent platform for the construction of hybrid molecules containing multiple heterocyclic systems. Thiazole derivatives are frequently used as synthons to be combined with other rings like pyrimidine, thiadiazole, or tetrazole, resulting in novel scaffolds with potential biological activities. mdpi.commdpi.com For instance, the ester group of this compound can be converted into a hydrazide, which can then be cyclized with various reagents to form fused or linked heterocyclic systems. Such synthetic strategies are employed to explore new chemical space and generate molecules with enhanced pharmacological profiles. mdpi.com
The structure of this compound offers several sites for chemical modification. The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted into various amides. The C5 position of the thiazole ring is susceptible to electrophilic substitution reactions, such as arylation, allowing for the introduction of diverse substituents. researchgate.net These functionalization reactions are key to tuning the electronic and steric properties of the molecule, which is a common strategy in the optimization of lead compounds. mdpi.com
Table 1: Potential Functionalization Reactions of the this compound Scaffold
| Position | Functional Group | Potential Reaction | Resulting Structure |
|---|---|---|---|
| C2 | Methyl Ester | Hydrolysis | Carboxylic Acid |
| C2 | Methyl Ester | Aminolysis | Amide / Hydrazide |
| C5 | Hydrogen | Electrophilic Aromatic Substitution (e.g., Arylation) | 5-Aryl-4-methylthiazole-2-carboxylate |
| C4-Methyl | Methyl | Radical Halogenation | 4-(Halomethyl)thiazole-2-carboxylate |
Development of Lead Compounds in Medicinal Chemistry
The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. globalresearchonline.net Derivatives of substituted thiazoles have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comglobalresearchonline.net
The 4-methylthiazole-5-carboxylic acid scaffold (an isomer of the title compound) has been used to develop derivatives with potent anti-cancer and xanthine (B1682287) oxidase inhibitory activities. nih.govresearchgate.net For example, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and showed excellent activity for the treatment of gout and hyperuricemia. researchgate.net Furthermore, novel thiazole compounds have been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in animal models of diabetes. nih.gov The structural similarity of this compound to these biologically active cores makes it an attractive starting point for the design and synthesis of new lead compounds in various drug discovery programs. mdpi.comnih.gov
Advanced Analytical and Spectroscopic Techniques for Quantification and Monitoring
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of "Methyl 4-methylthiazole-2-carboxylate," as well as for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of moderately polar compounds like "this compound." A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of the target compound and any impurities with differing polarities.
Detection is commonly achieved using a UV detector, as the thiazole (B1198619) ring exhibits strong absorbance in the UV region. The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the compound. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of "this compound" in unknown samples. Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and robustness.
Gas Chromatography (GC):
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile and thermally stable compounds like "this compound." For GC analysis, the compound is vaporized and separated in a capillary column coated with a suitable stationary phase (e.g., a non-polar or moderately polar phase like 5% phenyl-polydimethylsiloxane).
The temperature of the GC oven is programmed to increase during the analysis, which allows for the separation of compounds with a range of boiling points. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. When coupled with a mass spectrometer (GC-MS), definitive identification is possible by comparing the mass spectrum of the eluting compound with a reference library. Quantitative analysis by GC-FID is highly accurate and is based on the principle that the detector's response is proportional to the mass of the analyte.
A summary of typical chromatographic conditions is presented in the interactive table below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Nitrogen |
| Detector | UV-Vis (at λmax) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature | Ambient or controlled column oven (e.g., 25-40 °C) | Temperature programmed oven (e.g., 50 °C to 250 °C) |
| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |
| Injection Volume | 5 - 20 µL | 1 µL (split or splitless) |
Advanced NMR Applications (e.g., Variable-Temperature NMR) for Conformational Dynamics
While standard ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for the structural elucidation of "this compound," advanced NMR techniques, such as variable-temperature (VT) NMR, can provide valuable insights into its conformational dynamics.
The rotation around the single bond connecting the thiazole ring and the carboxylate group can be hindered, potentially leading to the existence of different conformers in solution. These conformers may interconvert at a rate that is on the NMR timescale. At room temperature, if the interconversion is fast, the NMR spectrum will show averaged signals for the atoms involved.
By lowering the temperature, the rate of this interconversion can be slowed down. In a VT-NMR experiment, a series of NMR spectra are recorded at different temperatures. As the temperature decreases, the rate of rotation may become slow enough that the signals for the individual conformers can be resolved. This phenomenon, known as coalescence, allows for the determination of the energy barrier to rotation (activation energy, ΔG‡) using the Eyring equation.
For "this compound," VT-¹H NMR could be used to study the rotational barrier around the C2-C(O) bond. The protons of the methyl group on the thiazole ring and the methyl group of the ester would serve as sensitive probes. As the rotation slows, these signals might broaden and eventually split into two sets of signals, corresponding to the different conformers.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental VT-NMR data to model the different conformers, predict their relative energies, and calculate the theoretical rotational energy barrier, providing a deeper understanding of the molecule's dynamic behavior.
Photo-physical and Photochemical Investigations
The photophysical and photochemical properties of "this compound" are of interest due to the presence of the UV-absorbing thiazole chromophore. Investigations in this area can reveal information about the molecule's electronic structure, excited states, and potential for light-induced reactions.
Photophysical Properties:
The study of photophysical properties typically begins with UV-Vis absorption and fluorescence spectroscopy. The UV-Vis spectrum of "this compound" would be expected to show absorption bands corresponding to π→π* transitions within the thiazole ring. The position and intensity of these bands can be influenced by the solvent polarity.
Upon absorption of a photon, the molecule is promoted to an excited electronic state. The de-excitation process can occur through non-radiative pathways (heat) or through the emission of light, known as fluorescence or phosphorescence. Many thiazole derivatives are known to be fluorescent. chim.it The fluorescence spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are key parameters that characterize the emissive properties of the molecule. These properties can be sensitive to the molecular environment and can be used in various sensing applications. Theoretical studies have been conducted on the luminescence properties of some benzothiazole (B30560) derivatives. nih.gov
Photochemical Investigations:
Photochemical investigations explore the chemical reactions that a molecule can undergo when it is in an excited state. Thiazole-containing compounds can undergo various photochemical reactions, including isomerizations and ring-opening reactions. nih.govrsc.org For "this compound," irradiation with UV light could potentially lead to isomerization of the thiazole ring or reactions involving the ester group.
The study of photochemical reactivity often involves irradiating a solution of the compound with light of a specific wavelength and monitoring the changes in the sample over time using techniques like HPLC or NMR to identify any photoproducts. Understanding the photochemical stability of "this compound" is important for applications where it might be exposed to light.
A summary of the photophysical and photochemical investigation techniques is provided in the interactive table below.
| Technique | Information Obtained |
| UV-Vis Absorption Spectroscopy | Wavelengths of light absorbed (λmax), information about electronic transitions. |
| Fluorescence Spectroscopy | Emission spectrum, fluorescence quantum yield, fluorescence lifetime. |
| Photochemical Reactor Studies | Identification of photoproducts, determination of photochemical stability. |
| Computational Chemistry | Prediction of electronic transitions, excited state properties, and reaction pathways. |
Future Perspectives and Emerging Research Directions
Integration of Methyl 4-methylthiazole-2-carboxylate into Nanomaterial-Based Synthesis
The convergence of nanotechnology and organic synthesis offers exciting prospects for the application of this compound. The use of nanomaterials as catalysts in the synthesis of thiazole (B1198619) derivatives is an emerging area of interest. For instance, research has demonstrated the utility of NiFe2O4 nanoparticles as a reusable catalyst for the green, one-pot multicomponent synthesis of novel thiazole scaffolds. This approach not only enhances reaction efficiency but also aligns with the principles of sustainable chemistry by allowing for the easy recovery and reuse of the catalyst.
Future research could expand on this by exploring a wider range of nanomaterials, including but not limited to:
Magnetic Nanoparticles: For facile catalyst separation.
Gold Nanoparticles: Known for their unique catalytic properties in various organic transformations.
Graphene-based Materials: Offering high surface area and potential for synergistic catalytic effects.
By immobilizing this compound or its reactive precursors onto the surface of these nanomaterials, researchers can develop novel catalytic systems for complex organic reactions. This integration could lead to the development of highly efficient and selective synthetic routes for a diverse array of biologically active molecules.
Chemoinformatic and Machine Learning Applications in Derivative Discovery
The fields of chemoinformatics and machine learning are revolutionizing the process of drug discovery and development. These computational tools can be powerfully applied to the exploration of derivatives of this compound. By analyzing the chemical structure and biological activity data of existing thiazole derivatives, predictive models can be built to guide the design of new compounds with enhanced properties.
Key applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish mathematical relationships between the structural features of molecules and their biological activities. Such models have been successfully employed to predict the anti-cancer and anti-Aurora kinase activities of 2-amino thiazole derivatives. acs.org These predictive models can help in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources. For example, in silico predictions have been instrumental in identifying potent Xanthine (B1682287) Oxidase (XO) inhibitors among 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. nih.govresearchgate.net
Molecular Docking Simulations: These computational techniques predict the preferred orientation of a molecule when bound to a target protein. Molecular docking has been used to study the binding modes of 4-methylthiazole-5-carboxylic acid derivatives with the MUC1 protein, a target in breast cancer therapy. nih.gov Similarly, docking simulations have helped in understanding the structure-activity relationship of 2,4-disubstituted thiazole derivatives as inhibitors of the DNA gyrase enzyme. bohrium.com
Virtual Screening: Large chemical libraries can be computationally screened to identify molecules that are likely to bind to a specific biological target. This approach can accelerate the discovery of novel hits from the vast chemical space of possible this compound derivatives.
The integration of these in silico methods will undoubtedly accelerate the discovery of new derivatives with tailored biological activities.
Exploration of New Therapeutic Areas and Targets
While the existing research has highlighted the potential of this compound derivatives in areas such as cancer and infectious diseases, there remains a vast, unexplored landscape of therapeutic possibilities. The inherent versatility of the thiazole scaffold suggests that its derivatives could be effective against a wide range of diseases.
Future research should focus on screening libraries of these compounds against a diverse panel of biological targets. Potential new therapeutic areas to explore include:
Neurodegenerative Diseases: Targeting enzymes or receptors implicated in conditions like Alzheimer's and Parkinson's disease.
Metabolic Disorders: A novel thiazole derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has shown potential in ameliorating insulin (B600854) sensitivity and hyperlipidemia in diabetic rat models, suggesting a role in managing metabolic diseases. nih.gov
Inflammatory Diseases: The anti-inflammatory properties of some thiazole derivatives have been noted, and further investigation into their potential for treating chronic inflammatory conditions is warranted. rsc.org
Viral Infections: Given the broad-spectrum antimicrobial activity of some thiazoles, exploring their efficacy against various viral pathogens is a logical next step.
A systematic approach, combining high-throughput screening with detailed mechanistic studies, will be crucial in identifying new therapeutic applications for this promising class of compounds. The structural diversity that can be achieved through derivatization of the this compound core makes it an attractive starting point for the development of novel therapeutics. mdpi.comnih.gov
Sustainable and Scalable Synthetic Methodologies for Industrial Relevance
For any promising compound to transition from the laboratory to industrial application, the development of sustainable and scalable synthetic methods is paramount. While several synthetic routes to thiazole derivatives exist, many rely on harsh reagents, multi-step processes, and generate significant waste. Future research must prioritize the development of "green" synthetic methodologies.
Key areas for improvement include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.
Catalytic Methods: Employing catalysts, particularly those that are recyclable and operate under mild conditions, can significantly improve the sustainability of a synthesis.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, making them an attractive platform for the industrial production of this compound and its derivatives.
By focusing on these principles, chemists can develop synthetic routes that are not only efficient and high-yielding but also environmentally responsible and economically viable for large-scale production.
Comprehensive Mechanistic Elucidation of Biological Activities
A deep understanding of how a compound exerts its biological effects at the molecular level is fundamental for its rational optimization and therapeutic application. While the biological activities of several this compound derivatives have been reported, a comprehensive elucidation of their mechanisms of action is often lacking.
Future research should employ a multi-pronged approach to unravel these mechanisms:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific cellular targets of active compounds.
Enzyme Kinetics and Inhibition Studies: For derivatives that act as enzyme inhibitors, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). For instance, kinetic studies have shown that certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives act as mixed-type inhibitors of xanthine oxidase. nih.govresearchgate.net
Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level insights into how these molecules interact with their biological targets.
Cellular and Molecular Biology Techniques: Investigating the downstream effects of compound treatment on signaling pathways, gene expression, and cellular processes. Preliminary studies on some 4-substituted methoxybenzoyl-aryl-thiazoles suggest that their anticancer activity may be due to the inhibition of tubulin polymerization. nih.gov
A thorough understanding of the structure-activity relationships and the molecular basis of action will enable the design of next-generation derivatives of this compound with improved potency, selectivity, and therapeutic profiles. plos.org
Q & A
Q. How can researchers optimize synthetic routes for Methyl 4-methylthiazole-2-carboxylate to improve yield and purity?
Methodological Answer:
- Utilize regioselective alkylation or carboxylation strategies for thiazole ring functionalization. For example, halogenated intermediates (e.g., 4-chloromethyl-2-methylthiazole hydrochloride ) can be coupled with methyl carboxylate groups under palladium-catalyzed cross-coupling conditions.
- Monitor reaction progress via TLC or HPLC, and employ purification techniques such as column chromatography or recrystallization to isolate the product.
- Reference multi-step protocols for structurally similar compounds, such as thiazole-triazole hybrids synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign and NMR signals using chemical shift databases for thiazole derivatives (e.g., 2-amino-thiazole-4-carboxylate analogs ).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement ) to resolve crystal structures. Compare puckering parameters (e.g., Cremer-Pople coordinates ) to analyze conformational stability.
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, referencing fragmentation patterns of related thiazole esters .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH).
- Monitor degradation via HPLC-UV or LC-MS, identifying hydrolytic byproducts (e.g., free carboxylic acid derivatives).
- Store in inert atmospheres (argon) and amber vials to mitigate oxidation and photodegradation, as recommended for similar heterocyclic esters .
Advanced Research Questions
Q. What computational strategies can predict the bioactive conformation of this compound in enzyme binding studies?
Methodological Answer:
- Perform molecular docking using software like AutoDock Vina, guided by crystal structures of target enzymes (e.g., kinases or proteases).
- Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability. For example, analyze interactions of thiazole-triazole hybrids with active-site residues .
- Compare predicted binding affinities with experimental IC values from enzymatic assays.
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Cross-reference and NMR assignments with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Re-examine crystallographic data for potential polymorphism or solvent effects, leveraging ORTEP-III for graphical visualization of molecular geometry .
- Validate purity via elemental analysis (C, H, N, S) to rule out contamination from synthetic byproducts .
Q. What strategies enable the design of this compound analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Introduce substituents at the 4-methyl or 2-carboxylate positions to modulate electronic properties (e.g., electron-withdrawing groups for enhanced reactivity).
- Synthesize analogs like ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate and compare pharmacokinetic profiles using LogP and solubility assays.
- Evaluate bioactivity in cellular models (e.g., anticancer or antiviral assays), as demonstrated for related thiazole-methylthio derivatives .
Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Transition from batch to flow chemistry for improved heat and mass transfer, reducing side reactions.
- Optimize solvent systems (e.g., switch from DMF to greener alternatives like cyclopentyl methyl ether) to enhance scalability and reduce waste.
- Use predictive tools like BKMS_METABOLIC or REAXYS to identify feasible synthetic routes and avoid patent conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
